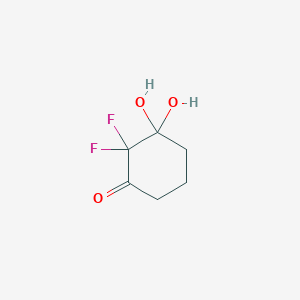
2,2-Difluoro-3,3-dihydroxycyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3,3-dihydroxycyclohexanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly known as DFH or difluoroketone, and it has been found to have potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
DFH is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of the enzyme 12-lipoxygenase. This enzyme is responsible for the production of inflammatory and cancer-causing compounds in the body. DFH has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
DFH has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. DFH has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DFH has been found to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DFH has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. However, DFH is highly reactive and can react with other compounds in the laboratory, which can complicate experiments. Additionally, DFH is relatively expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on DFH. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Huntington's disease. Another potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases such as multiple sclerosis and lupus. Additionally, further research is needed to determine the optimal dosage and administration of DFH for its various potential applications.
Méthodes De Synthèse
DFH can be synthesized through the reaction of 2,2-Difluorocyclohexanone with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction yields DFH as a white crystalline solid with a melting point of 114-116°C.
Applications De Recherche Scientifique
DFH has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of medicine, where it has been found to have anti-inflammatory and anti-cancer properties. DFH has also been shown to have potential as a herbicide and insecticide in agriculture.
Propriétés
Numéro CAS |
183742-86-1 |
|---|---|
Nom du produit |
2,2-Difluoro-3,3-dihydroxycyclohexanone |
Formule moléculaire |
C6H8F2O3 |
Poids moléculaire |
166.12 g/mol |
Nom IUPAC |
2,2-difluoro-3,3-dihydroxycyclohexan-1-one |
InChI |
InChI=1S/C6H8F2O3/c7-6(8)4(9)2-1-3-5(6,10)11/h10-11H,1-3H2 |
Clé InChI |
PLLHONZYEMRVAS-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(C1)(O)O)(F)F |
SMILES canonique |
C1CC(=O)C(C(C1)(O)O)(F)F |
Synonymes |
Cyclohexanone, 2,2-difluoro-3,3-dihydroxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



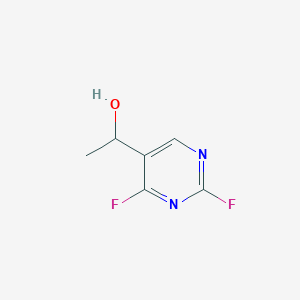
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
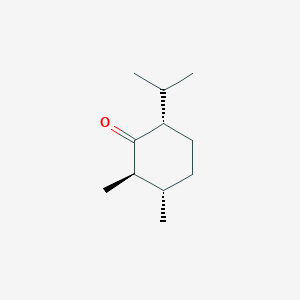

![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)
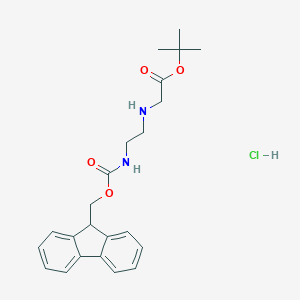

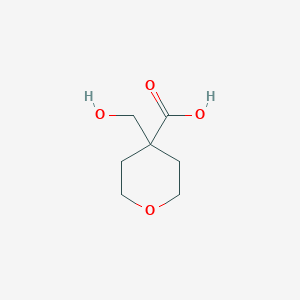
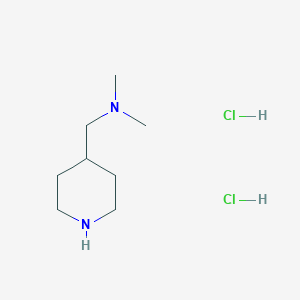
![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)
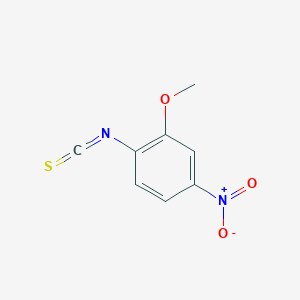
![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)
